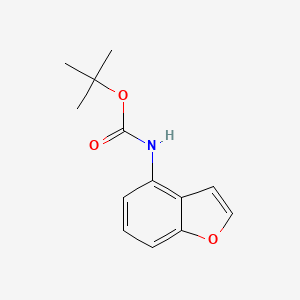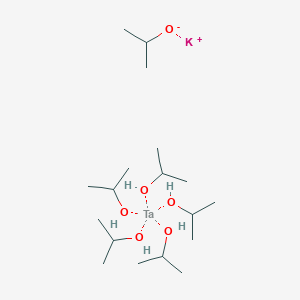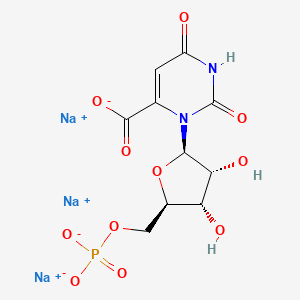
Orotidine 5'-monophosphate sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Orotidine 5’-monophosphate trisodium salt is a pyrimidine nucleotide that serves as a direct precursor to uridine 5’-monophosphate in the biosynthesis of pyrimidines. This compound plays a crucial role in the metabolic pathway of nucleotides, which are essential for DNA and RNA synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Orotidine 5’-monophosphate trisodium salt is synthesized via the de novo synthesis pathway for DNA synthesis. The synthesis involves the enzyme orotate phosphoribosyltransferase, which catalyzes the reaction between orotic acid and phosphoribosyl pyrophosphate to form orotidine 5’-monophosphate. The trisodium salt form is then obtained to enhance its solubility in water .
Industrial Production Methods: Industrial production of orotidine 5’-monophosphate trisodium salt typically involves microbial fermentation processes. Microorganisms such as Saccharomyces cerevisiae and Escherichia coli are genetically engineered to overproduce the enzyme orotate phosphoribosyltransferase, thereby increasing the yield of orotidine 5’-monophosphate. The compound is then purified and converted to its trisodium salt form for commercial use .
Análisis De Reacciones Químicas
Types of Reactions: Orotidine 5’-monophosphate trisodium salt primarily undergoes decarboxylation reactions. The enzyme orotidine 5’-monophosphate decarboxylase catalyzes the decarboxylation of orotidine 5’-monophosphate to form uridine 5’-monophosphate .
Common Reagents and Conditions:
Decarboxylation: The decarboxylation reaction is facilitated by the enzyme orotidine 5’-monophosphate decarboxylase under physiological conditions (pH 7.4, 37°C).
Major Products:
Uridine 5’-monophosphate: The primary product formed from the decarboxylation of orotidine 5’-monophosphate.
Aplicaciones Científicas De Investigación
Orotidine 5’-monophosphate trisodium salt has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of orotidine 5’-monophosphate trisodium salt involves its conversion to uridine 5’-monophosphate by the enzyme orotidine 5’-monophosphate decarboxylase. This enzyme catalyzes the decarboxylation reaction, which is a crucial step in the pyrimidine biosynthesis pathway. The enzyme’s active site binds to the substrate, facilitating the removal of the carboxyl group and forming uridine 5’-monophosphate .
Comparación Con Compuestos Similares
Uridine 5’-monophosphate: A direct product of the decarboxylation of orotidine 5’-monophosphate.
Orotic acid: A precursor in the biosynthesis of orotidine 5’-monophosphate.
Phosphoribosyl pyrophosphate: A substrate used in the synthesis of orotidine 5’-monophosphate.
Uniqueness: Orotidine 5’-monophosphate trisodium salt is unique due to its role as a direct precursor to uridine 5’-monophosphate, making it a critical intermediate in the pyrimidine biosynthesis pathway. Its trisodium salt form enhances its solubility, making it particularly useful for various biochemical applications .
Propiedades
Fórmula molecular |
C10H10N2Na3O11P |
|---|---|
Peso molecular |
434.14 g/mol |
Nombre IUPAC |
trisodium;3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]-2,6-dioxopyrimidine-4-carboxylate |
InChI |
InChI=1S/C10H13N2O11P.3Na/c13-5-1-3(9(16)17)12(10(18)11-5)8-7(15)6(14)4(23-8)2-22-24(19,20)21;;;/h1,4,6-8,14-15H,2H2,(H,16,17)(H,11,13,18)(H2,19,20,21);;;/q;3*+1/p-3/t4-,6-,7-,8-;;;/m1.../s1 |
Clave InChI |
IESMRAGOMHGJFC-LLWADOMFSA-K |
SMILES isomérico |
C1=C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)C(=O)[O-].[Na+].[Na+].[Na+] |
SMILES canónico |
C1=C(N(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O)C(=O)[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


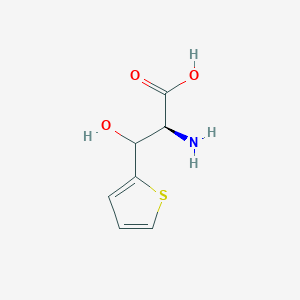
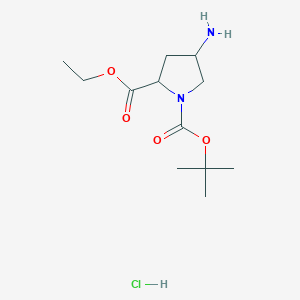
![6'-amino-5-chloro-2-oxo-3'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B13820888.png)

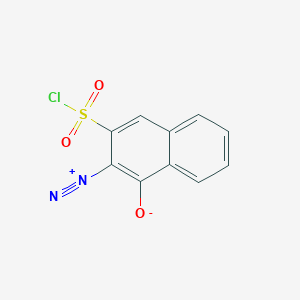

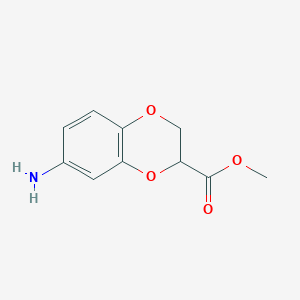
![2',4',5',7'-tetrabromo-3',6'-dihydroxy-5-thiocyanato-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13820929.png)
![Butyl(triphenyl)boranuide;(7-methoxy-2-oxochromen-4-yl)methyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium](/img/structure/B13820935.png)
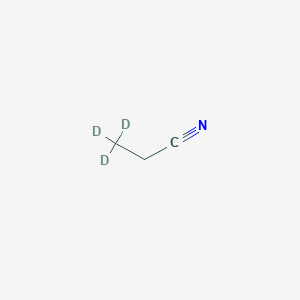
![3-[(2Z)-5-chloro-2-[[(3E)-3-[[5-chloro-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate;triethylazanium](/img/structure/B13820943.png)
